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Compound of Interest

Compound Name: 2,3-Difluoro-6-nitroanisole

Cat. No.: B3025441 Get Quote

2,3-Difluoro-6-nitroanisole is a highly functionalized aromatic compound. Its strategic value

stems from the unique interplay of its substituents: two vicinal fluorine atoms, a nitro group, and

a methoxy group. This specific arrangement offers a powerful platform for complex molecular

engineering. The electron-withdrawing nature of the nitro and fluorine groups activates the

aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group

and the nitro group can be chemically modified to introduce further diversity.

This compound and its close derivatives, such as 2,3-Difluoro-6-nitrophenol, are recognized as

crucial precursors in the synthesis of high-value molecules, most notably in the development of

fluoroquinolone antibiotics, a class of drugs vital for treating a wide range of bacterial

infections[1]. Understanding the properties and synthetic utility of 2,3-Difluoro-6-nitroanisole
is therefore essential for chemists aiming to construct complex, biologically active scaffolds.

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is the

foundation of its effective application in research and development.

Physicochemical Properties
The key physicochemical data for 2,3-Difluoro-6-nitroanisole are summarized in the table

below. The compound is typically supplied as a solid at room temperature[2].
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Property Value Source(s)

CAS Number 66684-60-4 [3][4]

Molecular Formula C₇H₅F₂NO₃ [3][4]

Molecular Weight 189.12 g/mol [3][4]

IUPAC Name
1,2-Difluoro-3-methoxy-4-

nitrobenzene
[4]

Synonyms
2-Methoxy-3,4-

difluoronitrobenzene
[3]

Appearance Solid [2]

Boiling Point 78-79 °C at 20 mmHg [5]

Density 1.414 g/cm³ (Predicted) [3][5]

Flash Point 110.4 °C [3]

Spectroscopic Data Analysis
While publicly accessible, peer-reviewed spectroscopic data for 2,3-Difluoro-6-nitroanisole is

limited, its structure allows for the confident prediction of key spectral features essential for its

characterization.

¹H NMR: The spectrum would be characterized by a sharp singlet around 3.9-4.1 ppm

corresponding to the three protons of the methoxy (-OCH₃) group. The aromatic region

would display complex multiplets for the two aromatic protons, with their chemical shifts

influenced by the deshielding effects of the nitro and fluorine substituents.

¹⁹F NMR: Two distinct signals would be expected, corresponding to the two non-equivalent

fluorine atoms on the aromatic ring. The coupling between these adjacent fluorine atoms

(ortho-coupling) and with the aromatic protons would provide valuable structural information.

¹³C NMR: The spectrum would show seven distinct carbon signals. The methoxy carbon

would appear around 55-65 ppm. The six aromatic carbons would have their chemical shifts
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determined by the electronic effects of the attached substituents, with the carbons bonded to

fluorine exhibiting characteristic C-F coupling.

Infrared (IR) Spectroscopy: Key absorption bands would include strong asymmetric and

symmetric stretching vibrations for the nitro group (NO₂) typically found around 1520-1560

cm⁻¹ and 1345-1385 cm⁻¹, respectively. Strong C-F stretching bands would appear in the

1100-1300 cm⁻¹ region, and C-O stretching for the anisole moiety would be observed around

1250 cm⁻¹ and 1030 cm⁻¹.

Synthesis and Mechanistic Considerations
The most direct and industrially relevant synthesis of 2,3-Difluoro-6-nitroanisole involves the

O-methylation of its phenolic precursor, 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9). This

reaction is a classic example of a Williamson ether synthesis.

Proposed Synthetic Pathway
The synthesis proceeds via the deprotonation of the acidic phenolic hydroxyl group by a mild

base, followed by a nucleophilic attack of the resulting phenoxide on a methylating agent.

2,3-Difluoro-6-nitrophenol

Phenoxide Intermediate

 Deprotonation 

2,3-Difluoro-6-nitroanisole

 SN2 Attack 

Base
(e.g., K₂CO₃)

Methylating Agent
(e.g., (CH₃)₂SO₄)
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Caption: Proposed synthesis of 2,3-Difluoro-6-nitroanisole via Williamson ether synthesis.

Experimental Protocol: O-Methylation of 2,3-Difluoro-6-
nitrophenol
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This protocol is a generalized procedure based on standard O-methylation techniques[6][7].

Researchers should perform their own optimization.

Materials:

2,3-Difluoro-6-nitrophenol

Anhydrous potassium carbonate (K₂CO₃), finely powdered

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

Anhydrous acetone or N,N-Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Heating mantle with temperature control

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 2,3-Difluoro-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq),

and anhydrous acetone.
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Causality: Potassium carbonate is a cost-effective base, strong enough to deprotonate the

phenol but not so strong as to cause unwanted side reactions. Acetone is a suitable polar

aprotic solvent that dissolves the reactants and facilitates the reaction.

Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate

(1.1-1.2 eq) dropwise at room temperature.

Causality: Dimethyl sulfate is a highly efficient and reactive methylating agent. Dropwise

addition is crucial to control the exothermic nature of the reaction.

Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and

maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup - Quenching and Extraction: After cooling to room temperature, filter off the

potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary

evaporator to remove the acetone.

Partition the residue between ethyl acetate and water. The organic layer contains the

product.

Wash the organic layer sequentially with water and then brine to remove any remaining

inorganic impurities.

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude 2,3-Difluoro-6-
nitroanisole.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization to achieve high purity.

Applications in Drug Discovery and Development
The true value of 2,3-Difluoro-6-nitroanisole lies in its application as a versatile building block

for constructing complex, high-value molecules[8]. The fluorine atoms enhance metabolic

stability and binding affinity, while the nitro group serves as a versatile synthetic handle that can

be reduced to an amine, enabling a wide array of subsequent chemical transformations.
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Precursor to Fluoroquinolone Antibiotics
A primary application area for this structural motif is in the synthesis of fluoroquinolone

antibiotics. The core of these drugs is often a quinolone or naphthyridone ring system. The

synthetic process frequently involves the construction of this heterocyclic core from highly

functionalized benzene derivatives.

The general workflow involves using a compound like 2,3-Difluoro-6-nitroanisole (or its

phenolic precursor) where the nitro group is first reduced to an aniline. This aniline derivative

then undergoes cyclization reactions to form the essential quinolone ring. The fluorine atoms

are retained in the final drug molecule, where they are crucial for its antibacterial potency[1].

2,3-Difluoro-6-nitroanisole Reduction of Nitro Group 2,3-Difluoro-6-methoxyaniline Cyclization & Elaboration Core Heterocyclic Scaffold
(e.g., Fluoroquinolone)

Multiple Steps

Click to download full resolution via product page

Caption: General synthetic utility in constructing pharmaceutical scaffolds.

Safety, Handling, and Storage
Proper handling of 2,3-Difluoro-6-nitroanisole is imperative for laboratory safety. The

following information is synthesized from material safety data sheets (MSDS) and general

laboratory safety practices.

Hazard Identification
The compound is associated with the following hazard classifications[3]:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Safety Protocols
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a laboratory coat. Handle in a well-ventilated area,

preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3].

Handling: Avoid contact with skin, eyes, and clothing. Use proper glove removal techniques

to prevent skin contact[1].

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for

extinguishing fires. Wear self-contained breathing apparatus if necessary[1].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents[3][5].

Conclusion
2,3-Difluoro-6-nitroanisole is a strategically important chemical intermediate whose value is

derived from its unique combination of reactive functional groups. Its role as a building block in

the synthesis of pharmaceuticals, particularly antibiotics, underscores its significance. This

guide provides the foundational knowledge required for its synthesis, handling, and intelligent

application in advanced chemical research, empowering scientists to leverage its full potential

in the development of novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.chemdad.com/index.php?c=article&id=80877
https://www.chemdad.com/index.php?c=article&id=80877
https://pmc.ncbi.nlm.nih.gov/articles/PMC8730385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8730385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172955/
https://www.nbinno.com/other-organic-chemicals/2-3-difluoro-4-nitroanisole-versatile-intermediate-organic-synthesis-pharmaceutical-development-tk
https://www.benchchem.com/product/b3025441#2-3-difluoro-6-nitroanisole-cas-number-66684-60-4
https://www.benchchem.com/product/b3025441#2-3-difluoro-6-nitroanisole-cas-number-66684-60-4
https://www.benchchem.com/product/b3025441#2-3-difluoro-6-nitroanisole-cas-number-66684-60-4
https://www.benchchem.com/product/b3025441#2-3-difluoro-6-nitroanisole-cas-number-66684-60-4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

